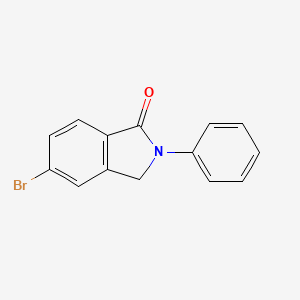

5-Bromo-2-phenylisoindolin-1-one

Description

Properties

CAS No. |

918330-02-6 |

|---|---|

Molecular Formula |

C14H10BrNO |

Molecular Weight |

288.14 g/mol |

IUPAC Name |

5-bromo-2-phenyl-3H-isoindol-1-one |

InChI |

InChI=1S/C14H10BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h1-8H,9H2 |

InChI Key |

AXMKFFFLQOXFFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

Key Observations:

Physicochemical Properties

Molecular Weight :

- Solubility: Phenyl-containing derivatives generally exhibit lower solubility in polar solvents due to hydrophobic interactions. Fluorinated analogs (e.g., 5-Bromo-7-fluoroisoindolin-1-one) show improved solubility in DMSO and methanol .

Preparation Methods

Key Steps:

Reaction Conditions and Yields:

| Conditions | Yield | Source |

|---|---|---|

| Reflux in methanol with methylamine (18h) | 71% | |

| THF at 50°C with triethylamine (12h) | 68% | |

| Methanol at 90°C (24h) | ~23% |

Critical Observations :

-

Solvent Choice : Methanol and THF are preferred for cyclization due to compatibility with amines.

-

Base Catalysis : Triethylamine enhances reaction efficiency in THF.

Suzuki-Miyaura Cross-Coupling

This method introduces the phenyl group via palladium-catalyzed coupling of a 5-bromo-2-chloroisoindolin-1-one intermediate with phenylboronic acid.

Key Steps:

Representative Data:

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100°C | ~40% |

| Pd(PPh₃)₄ | Et₃N | THF | 80°C | ~35% |

Mechanistic Insight :

-

Regioselectivity : Bromine at C5 remains intact during coupling, ensuring phenyl introduction at C2.

-

Limitations : Lower yields (<40%) due to steric hindrance from the isoindolinone core.

Bromination of 2-Phenylisoindolin-1-one

This approach involves regioselective bromination of the 5-position in pre-formed 2-phenylisoindolin-1-one.

Key Steps:

-

Preparation of 2-Phenylisoindolin-1-one :

-

Bromination :

Microwave-Assisted Cyclization

This modern method accelerates reaction times using microwave irradiation.

Procedure:

Advantages:

Electrochemical Reductive Cyclization

This emerging technique uses electrochemical methods to form the isoindolinone framework.

Key Steps:

Limitations:

Comparative Analysis of Methods

| Method | Yield Range | Advantages | Limitations |

|---|---|---|---|

| Cyclization (Thermal) | 23–71% | High purity, simple setup | Long reaction times |

| Suzuki Coupling | 35–40% | Regioselective phenyl introduction | Pd-catalyst cost, steric issues |

| Microwave-Assisted | 35–40% | Rapid synthesis, energy efficiency | Specialized equipment required |

| Electrochemical | Not reported | Green chemistry potential | Scalability challenges |

Spectroscopic and Analytical Data

NMR and MS Data (Selected Examples):

| Compound | ¹H NMR (CDCl₃) | MS (ESI) |

|---|---|---|

| 5-Bromo-2-phenylisoindolin-1-one | δ 7.73–7.68 (m, 1H), 7.64–7.56 (m, 2H), 4.36 (s, 2H), 3.19 (s, 3H) | m/z 226.0/228.0 [M+H]⁺ |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-phenylisoindolin-1-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves bromination of isoindolinone precursors or coupling reactions using palladium catalysts. For example, bromination at the 5-position of 2-phenylisoindolin-1-one can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Reaction temperature, solvent polarity, and stoichiometry critically affect yield and purity. For instance, polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions, necessitating purification via column chromatography or recrystallization .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution, and data collection is performed using Mo/Kα radiation. Software suites like SHELXL refine the structure, with R-factors < 0.05 indicating high accuracy. Key parameters include bond lengths (e.g., C-Br ≈ 1.90 Å) and torsion angles to verify planarity. For example, in related brominated isoindolinones, deviations > 5° from coplanarity may suggest steric strain .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR identify substituent positions. The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-4 and H-6 in the isoindolinone ring).

- HRMS : Confirms molecular ion ([M+H]) and isotopic patterns (Br shows a 1:1 doublet for Br/Br).

- IR : A strong carbonyl stretch (~1700 cm) confirms the lactam ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disorder in bromine positions?

Discrepancies may arise from crystal twinning or dynamic disorder. Strategies include:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twin domains.

- Hirshfeld surface analysis : Quantifies intermolecular interactions to identify packing anomalies.

- Alternative refinement models : Test occupancy factors for disordered bromine atoms. For centrosymmetric structures, Flack parameter analysis (e.g., x parameter in SHELX) avoids false chirality assignments .

Q. What methodologies address low reactivity in cross-coupling reactions involving this compound?

Bromine’s steric hindrance can impede coupling. Solutions include:

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (FMOs). For example:

- LUMO maps : Identify electrophilic sites (e.g., C-5 bromine as a leaving group).

- Solvent effects : COSMO-RS models simulate solvation free energy in DMSO or THF.

- Kinetic isotope effects (KIEs) : Predict substituent effects on reaction rates. Validate with experimental Arrhenius plots .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Flow chemistry : Enhances heat/mass transfer, reducing side reactions.

- DoE optimization : Vary temperature, catalyst loading, and residence time.

- In-line analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring. A representative study achieved >90% purity at 10 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.